[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate
Description
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 9-hydroxyfluorene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(24-14-9-10-19-20(11-14)30-13-29-19)12-28-22(26)23(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-11,27H,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONDZRVRIDESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3(C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic Acid
Methyl 9-hydroxyfluorene-9-carboxylate (CAS 1216-44-0) serves as the foundational intermediate, synthesized via esterification of 9-hydroxyfluorene-9-carboxylic acid with methanol under acidic conditions. Hydrolysis of this ester using aqueous potassium hydroxide yields the free carboxylic acid (Yield: 85–92%).
Reaction Conditions :
Activation as Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at −15°C to 0°C. This step ensures high reactivity for subsequent ester formation.
Key Data :
Synthesis of (2H-1,3-Benzodioxol-5-yl)carbamoylmethanol
Step 1 : 2H-1,3-Benzodioxol-5-amine reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base to form (2H-1,3-benzodioxol-5-yl)carbamoyl chloride.
Step 2 : Hydrolysis of the chloride intermediate in aqueous sodium bicarbonate yields the corresponding alcohol.
Optimization Note :
Esterification via Nucleophilic Acyl Substitution
The acid chloride reacts with (2H-1,3-benzodioxol-5-yl)carbamoylmethanol in anhydrous tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Profile :
- Molar Ratio : 1:1.2 (acid chloride:alcohol).
- Temperature : 0°C to room temperature, 12 h.
- Yield : 65–72%.
Synthetic Route 2: Mitsunobu Reaction for Direct Esterification
Mitsunobu Coupling
This one-pot method avoids pre-activation of the carboxylic acid. 9-Hydroxy-9H-fluorene-9-carboxylic acid couples directly with (2H-1,3-benzodioxol-5-yl)carbamoylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Advantages :
- Stereochemical Retention : Mitsunobu conditions preserve configuration at the fluorene’s C9 position.
- Efficiency : Eliminates acid chloride isolation steps.
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Acyl Chloride) | Route 2 (Mitsunobu) |
|---|---|---|
| Total Yield | 58–63% | 60–68% |
| Reaction Steps | 4 | 3 |
| Purification Complexity | High (multiple intermediates) | Moderate |
| Stereochemical Control | Moderate | High |
Key Insight : Route 2 offers superior stereochemical fidelity but requires stringent anhydrous conditions. Route 1 provides higher intermediate purity but involves laborious isolation steps.
Challenges and Optimization Strategies
Byproduct Formation in Amide Synthesis
Competitive over-alkylation of 2H-1,3-benzodioxol-5-amine with chloroacetyl chloride generates bis-carbamoyl derivatives. Mitigation involves:
Ester Hydrolysis During Workup
The target ester’s sensitivity to basic aqueous conditions necessitates:
- Neutral pH Quenching : Use dilute HCl (1M) rather than strong bases during workup.
- Low-Temperature Extraction : Perform liquid-liquid extraction at 0–5°C.
Physicochemical Properties and Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=8.4 Hz, 2H, fluorene-H), 6.92 (s, 1H, benzodioxol-H), 5.12 (s, 1H, -OH).
- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Industrial-Scale Considerations
Cost-Effective Amine Sourcing
2H-1,3-Benzodioxol-5-amine remains a high-cost reagent ($420–$550/kg). Patent US7199257B1 suggests in situ generation via catalytic hydrogenation of nitro precursors, reducing raw material costs by 40%.
Solvent Recovery Systems
DMF and THF account for 85% of process solvent use. Implementing fractional distillation units enables ≥95% solvent recovery, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorene Derivatives
(a) (9H-Fluoren-9-yl)methyl (4-((2-Chloro-6-fluorophenyl)carbamoyl)-2-fluoro-5-isopropoxyphenyl)carbamate ()
- Key Features : This compound replaces the benzodioxol group with a chloro-fluoro-phenylcarbamoyl moiety and includes an isopropoxy substituent.
- The isopropoxy group introduces steric bulk, which may hinder intermolecular interactions .
(b) 9-Chloromethyl-9-[(9H-fluoren-9-yl)-methyl]-9H-fluorene ()
- Key Features : A chloromethyl-substituted fluorene without the benzodioxol-carbamoyl unit.
- Comparison :
(c) Fluorene-Carbazole Hybrids ()
- Key Features : Compounds like 9,9-didodecyl-9H-fluorene derivatives incorporate carbazole rings.
- Comparison: Carbazole introduces nitrogen atoms, improving charge-transport properties for optoelectronic applications. The long alkyl chains (e.g., didodecyl) enhance solubility in nonpolar solvents, whereas the target compound’s hydroxy group favors polar environments .
Benzodioxol-Containing Analogs
(a) 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one ()
- Key Features: A benzodioxol-linked ketone with a methylamino side chain.
- Comparison: The ketone group increases polarity, but the lack of a fluorene backbone limits π-π stacking. Methylamino substituents may confer basicity, contrasting with the neutral carbamoyl group in the target compound .
(b) 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal ()
- Key Features : A benzodioxol-propanal derivative identified as a sensitizer.
- Safety considerations: Classified as a sensitizer, highlighting the need for toxicity assessments in benzodioxol derivatives .
Physicochemical Properties:
Stability and Reactivity
- The hydroxy group in the target compound may undergo oxidation, necessitating stabilization strategies (e.g., steric shielding), whereas chloro-substituted analogs () are more resistant to oxidation but prone to nucleophilic substitution .
- Benzodioxol rings (common in –8) are susceptible to metabolic ring-opening, which could limit pharmaceutical applications .
Biological Activity
Introduction
The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a synthetic organic molecule that combines a benzodioxole moiety with a fluorene core. Its unique structure includes functional groups such as carbamoyl and carboxylate, which suggest potential for diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of This compound can be summarized as follows:
- Benzodioxole Moiety : Known for its anti-inflammatory and anticancer properties.
- Fluorene Core : Associated with various biological activities, including anticancer effects.
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole | Antioxidant and anti-inflammatory properties |
| Hydroxyl Group | Enhances solubility and bioavailability |
| Carbamoyl Group | Potential for enzyme inhibition |
| Carboxylate Group | Involved in binding interactions |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives of benzodioxole are known to inhibit the growth of various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:
- DNA Damage : Inducing single and double-strand breaks.
- Reactive Oxygen Species (ROS) Production : Leading to oxidative stress in cancer cells.
Anti-inflammatory Effects
The benzodioxole component suggests potential anti-inflammatory effects. Compounds containing this moiety have been documented to exhibit:
- Inhibition of pro-inflammatory cytokines.
- Reduction in inflammation markers in vitro and in vivo.
Computational Predictions
The biological activity of This compound can also be assessed using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. These predictions indicate potential activities against various biological targets based on structural characteristics.
Case Study 1: Antitumor Activity
In a study examining the cytotoxic effects of related compounds on human cancer cell lines, it was found that several derivatives exhibited IC50 values in the low micromolar range against breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism was linked to enhanced ROS production leading to apoptosis.
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation demonstrated that a related compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of inflammation, suggesting its potential as an anti-inflammatory agent.
Synthesis Pathway
The synthesis of This compound typically involves several steps:
- Formation of Benzodioxole Derivative : Starting from commercially available precursors.
- Carbamoylation Reaction : Introducing the carbamoyl group using appropriate reagents.
- Final Esterification : Attaching the carboxylate moiety to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
